REACTION_CXSMILES
|
CO[C:3](=[O:27])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([NH:17][CH2:18][CH2:19][O:20]C3CCCCO3)[N:11]=2)[CH:5]=1.[C:28]([C:31]1[CH:32]=[C:33](B(O)O)[CH:34]=[CH:35][CH:36]=1)([OH:30])=[O:29].[Cl:40][C:41]1[N:46]=[C:45](Cl)[CH:44]=[C:43]([CH3:48])[N:42]=1.[C:49]([O-:52])([O-])=[O:50].[Na+].[Na+]>C(#N)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[C:31]([O:52][C:49](=[O:50])[CH2:41][C:3]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([NH:17][CH2:18][CH2:19][OH:20])[N:11]=2)[CH:5]=1)=[O:27])([CH3:28])([CH3:36])[CH3:32].[Cl:40][C:41]1[N:46]=[C:45]([C:33]2[CH:32]=[C:31]([CH:36]=[CH:35][CH:34]=2)[C:28]([OH:30])=[O:29])[CH:44]=[C:43]([CH3:48])[N:42]=1 |f:3.4.5,^1:61,63,82,101|
|
Name
|
rac-3-{6-methyl-2-[2-(tetrahydro-pyran-2-yloxy)-ethylamino]-pyrimidin-4-yl}-benzoic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)C1=NC(=NC(=C1)C)NCCOC1OCCCC1)=O
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)C
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 18 h at 85° C. in an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the following procedure
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum to a volume of ca
|
Type
|
ADDITION
|
Details
|
100 ml H2O (100 ml) was added
|
Type
|
WASH
|
Details
|
the mixture was washed with AcOEt (50 ml)
|
Type
|
ADDITION
|
Details
|
The pH of the aqueous phase was set to 2.5 by addition of 25% HCl
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CC(=O)C1=CC(=CC=C1)C1=NC(=NC(=C1)C)NCCO)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)C=1C=C(C(=O)O)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |